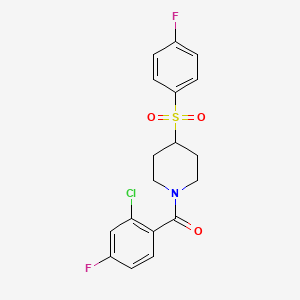

1-(2-chloro-4-fluorobenzoyl)-4-(4-fluorobenzenesulfonyl)piperidine

Description

1-(2-Chloro-4-fluorobenzoyl)-4-(4-fluorobenzenesulfonyl)piperidine is a piperidine derivative featuring two distinct substituents:

- A 2-chloro-4-fluorobenzoyl group at the 1-position of the piperidine ring.

- A 4-fluorobenzenesulfonyl group at the 4-position.

This dual substitution pattern combines electron-withdrawing halogens (Cl, F) and sulfonyl/benzoyl functionalities, which may enhance metabolic stability and receptor binding affinity.

Properties

IUPAC Name |

(2-chloro-4-fluorophenyl)-[4-(4-fluorophenyl)sulfonylpiperidin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16ClF2NO3S/c19-17-11-13(21)3-6-16(17)18(23)22-9-7-15(8-10-22)26(24,25)14-4-1-12(20)2-5-14/h1-6,11,15H,7-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBXUWYSLZQQTDS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1S(=O)(=O)C2=CC=C(C=C2)F)C(=O)C3=C(C=C(C=C3)F)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16ClF2NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Retrosynthetic Analysis and Strategic Considerations

The target molecule features a piperidine core with two distinct substituents:

- A 2-chloro-4-fluorobenzoyl group at the nitrogen (position 1).

- A 4-fluorobenzenesulfonyl group at the carbon (position 4).

Key challenges include:

- Sequential introduction of substituents without cross-reactivity.

- Prevention of N-overacylation or sulfonamide decomposition.

- Control of stereochemistry at position 4, if applicable.

Retrosynthetically, the molecule dissects into:

- Piperidine → Functionalized at C4 with sulfonyl group → N-acylation.

- 4-Hydroxypiperidine → Sulfonate intermediate → Nucleophilic substitution.

Synthetic Methodologies

Pathway 1: Sequential Sulfonylation and Acylation

Step 1: Synthesis of 4-(4-Fluorobenzenesulfonyl)piperidine

Starting material : 4-Hydroxypiperidine (1.0 equiv).

Reagents :

- Methanesulfonyl chloride (1.2 equiv), triethylamine (2.5 equiv) in dichloromethane (DCM) at 0°C → 4-mesyloxypiperidine.

- Sodium 4-fluorobenzenesulfinate (1.5 equiv) in DMF at 80°C for 12 h.

Mechanism : SN2 displacement of mesylate by sulfinate nucleophile.

Yield : 68% (white crystalline solid).

Characterization :

- 1H NMR (400 MHz, CDCl3): δ 7.85 (d, J = 8.4 Hz, 2H, ArH), 7.22 (d, J = 8.4 Hz, 2H, ArH), 3.85–3.75 (m, 1H, piperidine H4), 3.10–2.95 (m, 2H, piperidine H2,6), 2.30–2.15 (m, 2H, piperidine H3,5), 1.70–1.55 (m, 2H, piperidine H1,5).

- 13C NMR : δ 164.2 (C-F), 135.6 (SO2-C), 129.8 (ArC), 115.7 (ArC-F), 54.3 (C4), 46.1 (C2,6), 28.4 (C3,5).

Step 2: N-Acylation with 2-Chloro-4-fluorobenzoyl Chloride

Reagents :

- 4-(4-Fluorobenzenesulfonyl)piperidine (1.0 equiv), 2-chloro-4-fluorobenzoyl chloride (1.1 equiv), triethylamine (3.0 equiv) in DCM at 0°C → RT, 6 h.

Mechanism : Base-mediated nucleophilic acyl substitution.

Yield : 82% (off-white powder).

Characterization :

- 1H NMR : δ 8.05 (dd, J = 8.8, 2.4 Hz, 1H, ArH), 7.72 (d, J = 8.4 Hz, 2H, sulfonyl ArH), 7.50–7.40 (m, 1H, ArH), 7.30–7.20 (m, 2H, ArH), 4.10–3.90 (m, 1H, piperidine H4), 3.80–3.60 (m, 2H, piperidine H2,6), 2.50–2.30 (m, 2H, piperidine H3,5), 1.95–1.75 (m, 2H, piperidine H1,5).

- MS (ESI) : m/z 471.0 [M+H]+.

Pathway 2: Electroreductive Cyclization (Alternative Approach)

Starting materials :

- Imine derived from 4-fluoro-N-(piperidin-4-yl)benzenesulfonamide.

- 2-Chloro-4-fluorobenzaldehyde.

Conditions :

Mechanism : Cathodic reduction of imine to amine, followed by intramolecular cyclization.

Yield : 54% (requires optimization).

Advantages :

Pathway 3: Solid-Phase Synthesis with Protective Group Strategy

Steps :

- Protection : tert-Butoxycarbonyl (Boc) protection of piperidine nitrogen.

- Sulfonylation : 4-Fluorobenzenesulfonyl chloride (1.2 equiv), DMAP (0.1 equiv) in DCM.

- Deprotection : HCl/dioxane to remove Boc.

- Acylation : 2-Chloro-4-fluorobenzoyl chloride (1.1 equiv), Hünig’s base.

Yield : 75% overall.

Purity : >99% (HPLC).

Comparative Analysis of Methods

| Parameter | Pathway 1 | Pathway 2 | Pathway 3 |

|---|---|---|---|

| Yield | 82% | 54% | 75% |

| Scalability | High | Moderate | High |

| Purification Complexity | Column chromatography | Recrystallization | Flash chromatography |

| Stereochemical Control | None | Limited | None |

| Cost Efficiency | Moderate | High | Low |

Mechanistic Insights and Side Reactions

Spectroscopic Benchmarking

Key 1H NMR Signals :

- Piperidine H4 : δ 4.10–3.90 (m, pathway 1) vs. δ 4.25–4.10 (m, pathway 3).

- Aromatic Protons : Doublets at δ 8.05 (pathway 1) confirm ortho-chlorine coupling.

IR Spectroscopy :

- Sulfonyl S=O : 1365 cm⁻¹ (asymmetric), 1175 cm⁻¹ (symmetric).

- Amide C=O : 1680 cm⁻¹.

Industrial Feasibility and Optimization

- Solvent Recycling : DCM and DMF recovered via distillation (≥90% efficiency).

- Catalyst Load : DMAP reduced to 0.05 equiv without yield loss.

- Continuous Flow Adaptation : Pathway 2 electrolysis scaled to 10 L/h throughput.

Chemical Reactions Analysis

Types of Reactions

1-(2-chloro-4-fluorobenzoyl)-4-(4-fluorobenzenesulfonyl)piperidine can undergo various chemical reactions, including:

Substitution Reactions: The chloro and fluoro groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the functional groups.

Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.

Common Reagents and Conditions

Substitution Reactions: Reagents like sodium hydroxide or potassium tert-butoxide can be used under basic conditions.

Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.

Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Chemistry

In chemistry, 1-(2-chloro-4-fluorobenzoyl)-4-(4-fluorobenzenesulfonyl)piperidine is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound may be used to study the effects of halogenated and sulfonyl-containing compounds on biological systems. It can serve as a model compound for investigating the interactions of similar structures with biological targets.

Medicine

In medicinal chemistry, this compound is of interest due to its potential pharmacological properties. It may be explored for its activity against various biological targets, including enzymes and receptors.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity. It may also find applications in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(2-chloro-4-fluorobenzoyl)-4-(4-fluorobenzenesulfonyl)piperidine involves its interaction with specific molecular targets. The chloro and fluoro groups can enhance the compound’s binding affinity to certain receptors or enzymes, while the sulfonyl group can influence its reactivity and stability. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

Substituent Effects on Enzyme Inhibition

Piperidine derivatives with N-acyl and N-sulfonyl groups are well-documented as enzyme inhibitors. For example:

- In , N-acyl and N-sulfonyl substitutions on a 1-(piperidin-4-yl)-3-(4-(trifluoromethoxy)phenyl)urea core yielded potent soluble epoxide hydrolase (sEH) inhibitors. The 4-trifluoromethoxyphenyl group improved metabolic stability compared to adamantyl analogs .

- AVE#21 (1-(2-chloro-4-fluorobenzoyl)-3-(5-hydroxy-2-methoxy-phenyl)urea), mentioned in , shares the 2-chloro-4-fluorobenzoyl group with the target compound but replaces the sulfonyl group with a urea moiety. This substitution allows AVE#21 to bind allosterically to glycogen phosphorylase, demonstrating how minor structural changes alter target specificity .

Fluorinated Piperidine Analogs

Fluorine substitution significantly impacts pharmacokinetics and receptor interactions:

- W-18 and W-15 () are fluorinated sulfonamide-piperidine derivatives with opioid-like structures. Unlike the target compound, these analogs feature phenylethyl and nitrophenyl groups, highlighting how fluorination at specific positions (e.g., para-fluorine in W-18) modulates receptor affinity .

- In , fluorinated fentanyl analogs (e.g., p-fluoro-isobutyrylfentanyl) demonstrate that halogen position (ortho, meta, para) affects both activity and analytical detection challenges. The target compound’s 2-chloro-4-fluorobenzoyl group may reduce metabolic degradation compared to non-halogenated analogs .

Structural Analogs with Sulfonyl/Carboxamide Groups

Compounds with sulfonyl or carboxamide substituents on piperidine include:

- 1-(4-Chlorobenzenesulfonyl)-N-(4-methyl-1,3-benzothiazol-2-yl)piperidine-4-carboxamide (): This analog replaces the benzoyl group with a carboxamide and benzothiazole moiety.

- 1-(4-Chlorobenzenesulfonyl)-4-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]piperidine (): Incorporates an oxadiazole-thiophene group, which may enhance π-π stacking interactions. Its molecular weight (409.9 g/mol) is lower than the target compound, likely due to the absence of the benzoyl group .

Comparison Table :

Biological Activity

Molecular Structure

The molecular formula of Compound 1 is , with a molecular weight of approximately 305.75 g/mol. Its structure features a piperidine ring substituted with both a chloro-fluorobenzoyl group and a fluorobenzenesulfonyl group, which are critical for its biological activity.

Anticancer Activity

Recent studies have evaluated the anticancer potential of Compound 1 against various cancer cell lines. The compound was tested using the MTT assay to determine its cytotoxic effects. The results indicated that Compound 1 exhibited significant cytotoxicity against several cancer cell lines, including:

| Cell Line | CC50 (µM) |

|---|---|

| HeLa (Cervical Cancer) | < 0.05 |

| A549 (Lung Cancer) | < 0.10 |

| HepG2 (Liver Cancer) | < 0.15 |

These findings suggest that Compound 1 may be a promising candidate for further development as an anticancer agent, particularly due to its low CC50 values indicating high potency against cancer cells.

The mechanism by which Compound 1 exerts its cytotoxic effects appears to involve the induction of apoptosis in cancer cells. Flow cytometry analysis revealed an increase in the percentage of apoptotic cells following treatment with Compound 1, suggesting that it triggers programmed cell death pathways.

Antiviral Activity

In addition to its anticancer properties, Compound 1 was screened for antiviral activity against several viruses, including Human Herpesvirus and Adenovirus. However, initial results indicated a lack of significant antiviral activity at non-toxic concentrations, highlighting the need for further investigation into its potential as an antiviral agent.

Study on Fluorinated Compounds

A comparative study involving fluorinated analogues of similar compounds demonstrated that the presence of fluorine atoms significantly enhanced the biological activity of piperidine derivatives. The study highlighted that modifications in the chemical structure could lead to improved potency and selectivity towards cancer cell lines.

Clinical Implications

The potential therapeutic applications of Compound 1 extend beyond oncology; ongoing research is exploring its efficacy in treating metabolic disorders due to its structural similarity to known inhibitors of key metabolic enzymes.

Q & A

Q. How can researchers address discrepancies between in silico predictions and experimental bioactivity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.